N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is an organic compound belonging to the class of benzenesulfonamides.
Mechanism of Action
Target of Action
Similar compounds containing sulfonamide moieties have been reported to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that sulfonamide derivatives have been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tnf-α .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide are not fully understood due to the lack of specific studies on this compound. Based on its structural similarity to other pyridine-containing compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . This reaction produces 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound shares structural similarities but has different substituents, leading to variations in its chemical properties and applications.
2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide: Another related compound with a pyrimidinyl group instead of a pyridinyl group, which affects its reactivity and biological activity.
Uniqueness
N-{4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of a chloropyridinyl moiety and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-9(18)16-11-3-5-12(6-4-11)21(19,20)17-13-7-2-10(14)8-15-13/h2-8H,1H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXFTZCAOANNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332922 | |
Record name | N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302935-39-3 | |
Record name | N-[4-[(5-chloropyridin-2-yl)sulfamoyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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